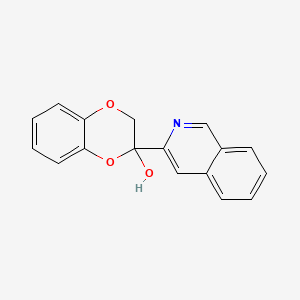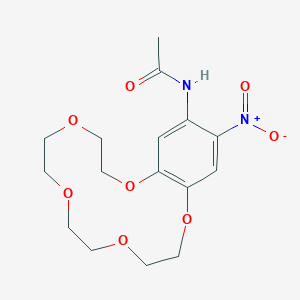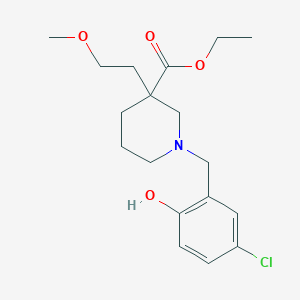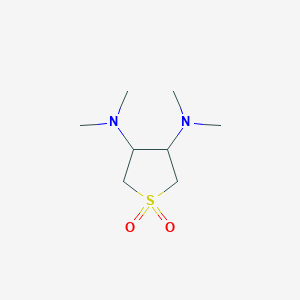
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol
Overview
Description
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol, commonly known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. BIQ is a heterocyclic compound that contains a benzodioxin ring and an isoquinoline ring. The compound's unique structure and properties have made it an attractive target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of BIQ is not fully understood, but several studies have suggested that the compound may act as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. BIQ has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways. The compound's ability to modulate neurotransmitter receptors may contribute to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
BIQ has been shown to possess several biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. The compound has also been investigated for its neuroprotective effects, including its ability to protect against oxidative stress and inflammation. BIQ has been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which play critical roles in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
BIQ has several advantages for laboratory experiments, including its high purity and stability, which make it an ideal compound for biological assays. The compound's unique structure and properties also make it an attractive target for the development of novel therapeutic agents. However, the synthesis of BIQ is a multistep process that requires specialized equipment and expertise, which may limit its availability and accessibility.
Future Directions
There are several future directions for the investigation of BIQ, including:
1. Development of novel therapeutic agents based on BIQ's unique structure and properties.
2. Investigation of the compound's potential applications in neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
3. Investigation of the compound's potential applications in cancer therapy, including its ability to modulate signaling pathways involved in cell proliferation and survival.
4. Investigation of the compound's potential applications in viral infections, including its ability to inhibit viral replication and induce antiviral immune responses.
5. Investigation of the compound's pharmacokinetics and toxicity profiles to determine its suitability for clinical development.
Conclusion:
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol, commonly known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The compound's unique structure and properties have made it an attractive target for synthesis and investigation. BIQ has been shown to possess several pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound's ability to modulate neurotransmitter receptors may contribute to its neuroprotective and therapeutic effects. There are several future directions for the investigation of BIQ, including the development of novel therapeutic agents and investigation of its potential applications in neurodegenerative diseases, cancer therapy, and viral infections.
Scientific Research Applications
BIQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has been shown to possess several pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. BIQ has also been investigated for its neuroprotective effects and its ability to modulate neurotransmitter receptors, including dopamine and serotonin receptors. The compound's unique structure and properties make it an attractive target for the development of novel therapeutic agents.
properties
IUPAC Name |
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-9-12-5-1-2-6-13(12)10-18-16/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUBGNSKNNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4C=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B3824218.png)


![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)

![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)

![2,2'-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)imino]diacetic acid](/img/structure/B3824275.png)
![N~1~-(2,6-diisopropylphenyl)-N~2~-{[(2,6-diisopropylphenyl)amino]carbonyl}norvalinamide](/img/structure/B3824282.png)
![N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea](/img/structure/B3824294.png)

![1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine](/img/structure/B3824319.png)

![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)